Tert-butyl (r)-2-piperidinecarboxylate
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Overview
Description
Tert-butyl ®-2-piperidinecarboxylate, also known as ®-3-tert-Butoxycarbonylaminopiperidine, is a compound with the empirical formula C10H20N2O2 . It is a chiral catalyst and ligand, and its molecular weight is 200.28 .
Physical And Chemical Properties Analysis
Tert-butyl ®-2-piperidinecarboxylate is a solid substance . It has an optical activity of [α]22/D +3.2°, c = 0.5 in DMF . Its melting point is between 116-121 °C, and it should be stored at a temperature between 2-8°C .
Scientific Research Applications
Asymmetric Synthesis
Tert-butyl ®-2-piperidinecarboxylate: is widely used in asymmetric synthesis, particularly in the creation of chiral molecules. It serves as a chiral auxiliary, providing a stereocenter from which enantiomerically pure compounds can be derived. This is crucial in the pharmaceutical industry where the chirality of a drug can affect its efficacy and safety .
Catalysis
In catalysis, this compound is utilized to enhance the rate of chemical reactions. It can act as a ligand for transition metal catalysts, which are pivotal in various organic transformations. This application is significant in industrial processes where speed and selectivity of reactions are essential .
Medicinal Chemistry
In medicinal chemistry, Tert-butyl ®-2-piperidinecarboxylate is employed in the design and development of new drugs. Its structure is found in a variety of pharmacologically active molecules, and it can be a key intermediate in the synthesis of potential therapeutic agents .
Organic Synthesis
This compound finds its application in organic synthesis, where it is used to introduce the tert-butyl group into other chemical entities. This modification can alter the physical and chemical properties of a molecule, such as increasing its steric bulk or modifying its solubility .
Environmental Impact Studies
Tert-butyl ®-2-piperidinecarboxylate: may also be studied for its environmental impact. Researchers investigate its behavior in the environment, its biodegradability, and potential toxicity to ensure safe handling and disposal practices .
Regulatory Compliance
Understanding the regulatory status of chemicals like Tert-butyl ®-2-piperidinecarboxylate is crucial for compliance with global chemical regulations. Researchers must stay informed about its classification, restrictions, and safe use guidelines to adhere to legal and safety standards .
Mechanism of Action
Target of Action
“Tert-butyl ®-2-piperidinecarboxylate” is a derivative of tert-butyl esters, which are widely used in synthetic organic chemistry . The primary targets of this compound are amino acids, as it is often used in peptide synthesis . The tert-butyl group in this compound serves as a protecting group for the carboxylic acid functionality of amino acids .
Mode of Action
The compound interacts with its targets (amino acids) through a process known as tert-butylation . This process involves the introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by its characteristic applications .
Biochemical Pathways
The tert-butyl group plays a significant role in various biochemical pathways, including biosynthetic and biodegradation pathways . It is used in chemical transformations and has potential applications in biocatalytic processes .
Pharmacokinetics
The compound is synthesized from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This suggests that the compound’s ADME properties and bioavailability may be influenced by these reagents and the synthesis process.
Result of Action
The result of the action of “Tert-butyl ®-2-piperidinecarboxylate” is the formation of tert-butyl esters of Nα-protected amino acids . These esters are used as masked carboxyl group surrogates in peptide synthesis .
Action Environment
The action, efficacy, and stability of “Tert-butyl ®-2-piperidinecarboxylate” can be influenced by various environmental factors. For instance, the reaction conditions, including the presence of a catalyst and the temperature, can affect the efficiency of the tert-butylation process .
properties
IUPAC Name |
tert-butyl (2R)-piperidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8-6-4-5-7-11-8/h8,11H,4-7H2,1-3H3/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESKMUAFJDWOAR-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CCCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (r)-2-piperidinecarboxylate | |
CAS RN |
140646-13-5 |
Source
|
Record name | tert-butyl (2R)-piperidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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